3-(2-(4-ethoxyphenoxy)acetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-[2-(4-ETHOXYPHENOXY)ACETAMIDO]-N-(4-ETHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of ethoxyphenyl groups and an amido linkage contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-ETHOXYPHENOXY)ACETAMIDO]-N-(4-ETHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethoxyphenyl Groups: The ethoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions, where ethoxyphenyl halides react with nucleophiles such as phenoxides.
Amidation Reaction: The amido linkage is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-ETHOXYPHENOXY)ACETAMIDO]-N-(4-ETHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxyphenyl groups or the benzofuran core, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-(4-ETHOXYPHENOXY)ACETAMIDO]-N-(4-ETHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-ETHOXYPHENOXY)ACETAMIDO]-N-(4-ETHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the benzofuran core and ethoxyphenyl groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyphenylacetic acid: A simpler compound with similar ethoxyphenyl groups but lacking the benzofuran core and amido linkage.
N-(4-Ethoxyphenyl)-2-azetidinones: Compounds with a similar ethoxyphenyl group but different core structures and functionalities.
Uniqueness
3-[2-(4-ETHOXYPHENOXY)ACETAMIDO]-N-(4-ETHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a benzofuran core, ethoxyphenyl groups, and an amido linkage. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C27H26N2O6 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-[[2-(4-ethoxyphenoxy)acetyl]amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H26N2O6/c1-3-32-19-11-9-18(10-12-19)28-27(31)26-25(22-7-5-6-8-23(22)35-26)29-24(30)17-34-21-15-13-20(14-16-21)33-4-2/h5-16H,3-4,17H2,1-2H3,(H,28,31)(H,29,30) |
InChI Key |
CBLUPWLTPLANFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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